molecular formula C6H10O4 B15363393 Methyl (E)-4,5-Dihydroxypent-2-enoate

Methyl (E)-4,5-Dihydroxypent-2-enoate

Cat. No.: B15363393
M. Wt: 146.14 g/mol
InChI Key: NEIOXAVHFBRGFA-NSCUHMNNSA-N
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Description

Methyl (E)-4,5-Dihydroxypent-2-enoate is a chemical compound characterized by its molecular structure, which includes a methyl group attached to a dihydroxylated pent-2-enoic acid

Synthetic Routes and Reaction Conditions:

  • Chemical Synthesis: The compound can be synthesized through the esterification of (E)-4,5-dihydroxypent-2-enoic acid with methanol in the presence of an acid catalyst.

  • Industrial Production Methods: On an industrial scale, the compound is typically produced using optimized chemical reactions that ensure high yield and purity. This involves controlling reaction conditions such as temperature, pressure, and the use of specific catalysts.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized products.

  • Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.

  • Substitution: Substitution reactions involve replacing one or more atoms in the compound with different atoms or groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution product.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids, ketones, or aldehydes.

  • Reduction: Production of alcohols or other reduced derivatives.

  • Substitution: Generation of different functionalized derivatives.

Scientific Research Applications

Chemistry: Methyl (E)-4,5-Dihydroxypent-2-enoate is used in organic synthesis as a building block for more complex molecules. Biology: Medicine: It may be explored for its therapeutic properties or as a precursor in drug synthesis. Industry: The compound can be utilized in the production of various chemicals and materials.

Mechanism of Action

The mechanism by which Methyl (E)-4,5-Dihydroxypent-2-enoate exerts its effects depends on its specific application. For example, in biological systems, it may interact with enzymes or receptors, leading to specific biochemical pathways being activated or inhibited. The molecular targets and pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

  • Methyl (Z)-4,5-Dihydroxypent-2-enoate

  • Methyl 4,5-Dihydroxyhex-2-enoate

  • Methyl 3,4-Dihydroxypentanoate

Uniqueness: Methyl (E)-4,5-Dihydroxypent-2-enoate is unique due to its specific geometric configuration (E-isomer) and the presence of two hydroxyl groups on the pent-2-enoic acid backbone. This configuration can influence its reactivity and interactions compared to similar compounds.

Properties

Molecular Formula

C6H10O4

Molecular Weight

146.14 g/mol

IUPAC Name

methyl (E)-4,5-dihydroxypent-2-enoate

InChI

InChI=1S/C6H10O4/c1-10-6(9)3-2-5(8)4-7/h2-3,5,7-8H,4H2,1H3/b3-2+

InChI Key

NEIOXAVHFBRGFA-NSCUHMNNSA-N

Isomeric SMILES

COC(=O)/C=C/C(CO)O

Canonical SMILES

COC(=O)C=CC(CO)O

Origin of Product

United States

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